molecular formula C16H18N2O6S B12431852 p-Hydroxypenicillin V-d4

p-Hydroxypenicillin V-d4

Cat. No.: B12431852
M. Wt: 370.4 g/mol
InChI Key: DXLWRYXQESUXNE-MDDIIOPCSA-N
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Description

p-Hydroxypenicillin V-d4 is a deuterated form of p-Hydroxypenicillin V, a derivative of Penicillin V. Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum beta-lactam antibiotic used to treat bacterial infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxypenicillin V-d4 involves the hydroxylation of Penicillin V. The process typically includes the following steps:

    Hydroxylation: Penicillin V is subjected to hydroxylation using specific hydroxylating agents.

    Deuteration: The hydroxylated product is then treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Fermentation: Penicillin V is produced through the fermentation of Penicillium chrysogenum in the presence of phenoxyacetic acid.

    Hydroxylation and Deuteration: The fermentation product is then hydroxylated and deuterated using industrial-scale reactors and specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxypenicillin V-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

p-Hydroxypenicillin V-d4 has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of penicillin derivatives.

    Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new antibiotics and studying drug interactions.

    Biological Studies: Employed in studying the effects of antibiotics on bacterial cells and resistance mechanisms.

Mechanism of Action

p-Hydroxypenicillin V-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Penicillin V: The non-deuterated form of p-Hydroxypenicillin V-d4.

    Amoxicillin: A broad-spectrum beta-lactam antibiotic.

    Ampicillin: Another broad-spectrum beta-lactam antibiotic.

Uniqueness

This compound is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing insights into the metabolic fate and interactions of penicillin derivatives.

Properties

Molecular Formula

C16H18N2O6S

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D

InChI Key

DXLWRYXQESUXNE-MDDIIOPCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C

Origin of Product

United States

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